3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group linked via a methylene bridge to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions to yield 3,5-dimethylpyrazole.
Attachment of the propanamide group: The pyrazole derivative is then reacted with acrylamide to form 3-(3,5-dimethylpyrazol-1-yl)propanamide.
Formation of the methoxyphenylmethylideneamino group: The final step involves the condensation of 3-(3,5-dimethylpyrazol-1-yl)propanamide with 4-methoxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The imine group can be reduced to form an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-aminophenyl)methylideneamino]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, where it can act as an inhibitor by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylpyrazol-1-yl)propanamide: Lacks the methoxyphenylmethylideneamino group, making it less complex and potentially less active in certain applications.
2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives: Similar pyrazole core but with different substituents, leading to different chemical and biological properties.
Uniqueness
3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide is unique due to its combination of a pyrazole ring, a methoxyphenyl group, and a propanamide moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H20N4O2/c1-12-10-13(2)20(19-12)9-8-16(21)18-17-11-14-4-6-15(22-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)/b17-11+ |
InChI Key |
CUDSFVSGXIROEI-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=NN1CCC(=O)N/N=C/C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=CC2=CC=C(C=C2)OC)C |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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